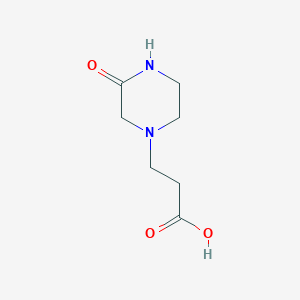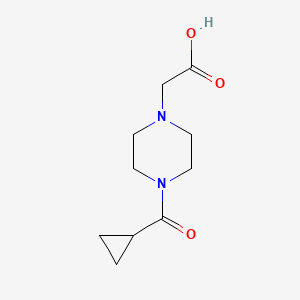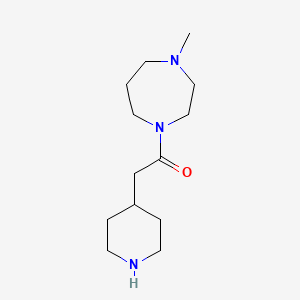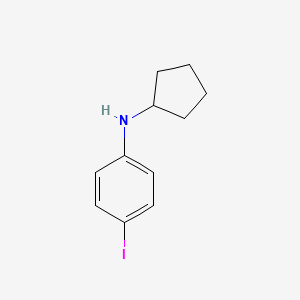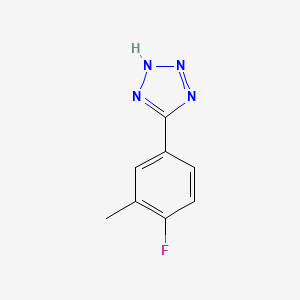![molecular formula C15H13ClN2 B1462507 2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole CAS No. 1096878-94-2](/img/structure/B1462507.png)
2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole
Overview
Description
The compound “2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole” is a benzodiazole derivative. Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzodiazoles are typically synthesized by the reaction of o-phenylenediamines with carboxylic acids or their derivatives . The presence of a chlorophenylmethyl group suggests that a Friedel-Crafts alkylation might be involved in its synthesis.Molecular Structure Analysis
The compound contains a benzodiazole ring, a phenyl ring, and a methyl group. The benzodiazole ring is a bicyclic structure consisting of a benzene ring fused to a diazole ring .Chemical Reactions Analysis
Benzodiazoles can participate in various chemical reactions. For example, they can undergo electrophilic substitution reactions similar to other aromatic compounds . The presence of a chloro group might make the compound susceptible to nucleophilic aromatic substitution reactions .Scientific Research Applications
Antibacterial Activity
A study on a series of novel compounds related to 2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole demonstrated significant antibacterial activity. Among these compounds, one specific variant showed substantial effectiveness against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. These findings suggest potential applications in developing new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antitumor Properties
Another research demonstrated that derivatives of this compound possess potent inhibitory activity against breast cancer cell lines. The study highlighted that specific structural modifications in the benzothiazole moiety enhance this activity, indicating potential applications in cancer therapy (Shi, Bradshaw, Wrigley, McCall, Lelieveld, Fichtner, & Stevens, 1996).
Photoreactions
Investigations into the photoreactions of benzotriazoles, including those related to this compound, have been conducted. This research provides insights into the chemical behavior of these compounds under light exposure, which can be crucial for their application in photochemical processes (Märky, Schmid, & Hansen, 1979).
Ultraviolet Absorber
A derivative of this compound was synthesized and identified as a new ultraviolet absorber. This suggests its potential application in materials or products requiring protection from UV radiation (Hu Xiao-bo, 2006).
Antimicrobial and Antifungal Activities
Other studies have highlighted the antimicrobial and antifungal properties of related benzothiazole compounds. These findings suggest a broad spectrum of biological activities that could be harnessed for pharmaceutical and therapeutic applications (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[chloro(phenyl)methyl]-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c1-10-7-8-12-13(9-10)18-15(17-12)14(16)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCJSSOCYHSKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-[(2-chlorophenyl)methoxy]benzaldehyde](/img/structure/B1462424.png)
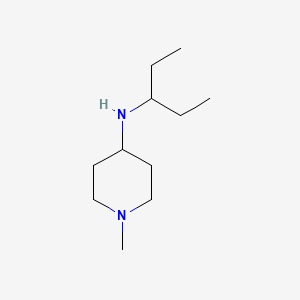

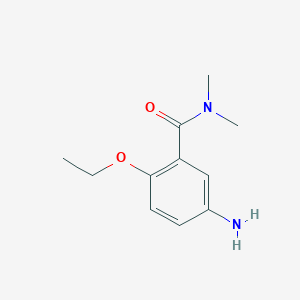

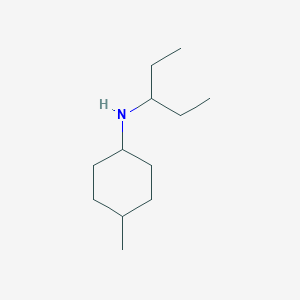
![3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1462436.png)
